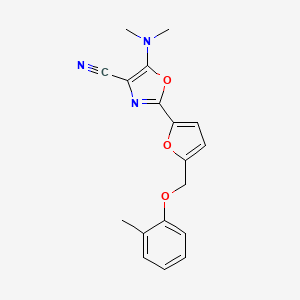

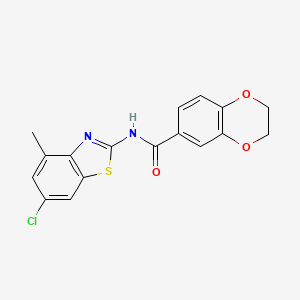

![molecular formula C17H29NO2Si B2842897 (3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol CAS No. 201601-50-5](/img/structure/B2842897.png)

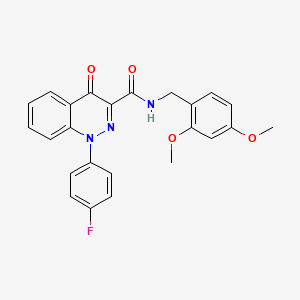

(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic Chemistry Applications

Generation and Trapping Reactions : The study by Liu et al. (1999) demonstrated the use of 3,4-Bis(trimethylsilyl)-1H-pyrrole as a precursor for generating reactive cyclic cumulenes, which upon trapping reactions with various substrates, led to the formation of cycloadducts. This approach underscores the utility of silicon-containing pyrrolidine derivatives in synthetic organic chemistry for the construction of complex molecular architectures (Liu et al., 1999).

Synthesis of Pyrrolidines : Momose et al. (1979) reported on the synthesis and tautomerism of N-alkyl-3-hydroxypyrroles, achieved through various synthetic routes including hydrogenolysis and acid cleavage. This research provides insights into the synthetic versatility of pyrrolidine derivatives and their tautomeric behavior, which is essential for their applications in chemical synthesis (Momose et al., 1979).

Medicinal Chemistry Applications

- N-Acetylglucosaminidase Inhibition : Schumacher-Wandersleb et al. (1994) explored the synthesis of a pyrrolidine derivative as an inhibitor of N-acetylglucosaminidase, showcasing the potential of pyrrolidine analogs in the development of therapeutic agents. This highlights the role of pyrrolidine scaffolds in drug discovery, especially in targeting specific enzymes (Schumacher-Wandersleb et al., 1994).

Materials Science Applications

- Conductive Polymers : Sotzing et al. (1996) focused on the synthesis of derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization, leading to conducting polymers with low oxidation potentials. This study exemplifies the importance of pyrrolidine derivatives in the design and development of new materials for electronic applications (Sotzing et al., 1996).

特性

IUPAC Name |

(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO2Si/c1-17(2,3)21(4,5)20-16-13-18(12-15(16)19)11-14-9-7-6-8-10-14/h6-10,15-16,19H,11-13H2,1-5H3/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGVPOUKDSTPPU-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CN(CC1O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

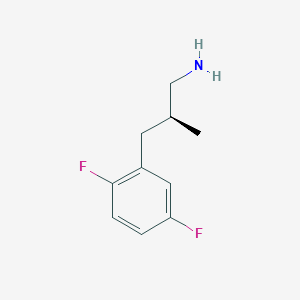

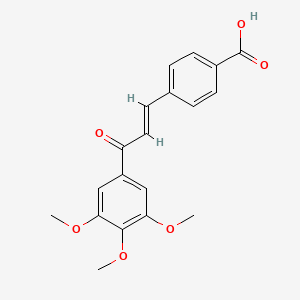

![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)

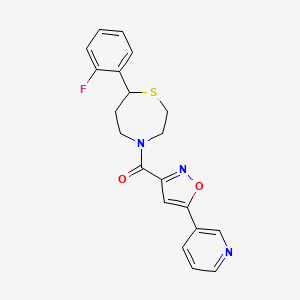

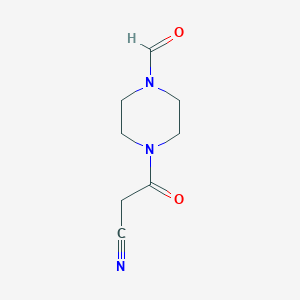

![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)

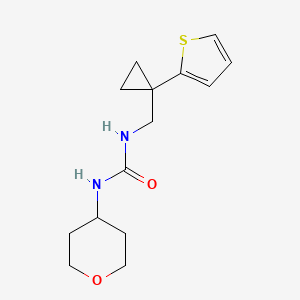

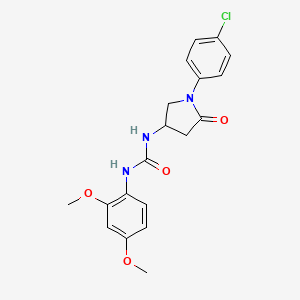

![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)

![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2842834.png)